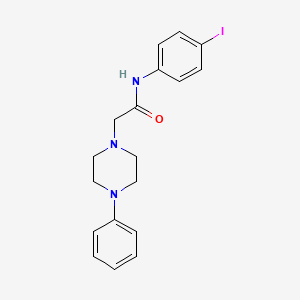![molecular formula C18H18N2O5S3 B2483898 methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate CAS No. 2097862-50-3](/img/structure/B2483898.png)
methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate is a useful research compound. Its molecular formula is C18H18N2O5S3 and its molecular weight is 438.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological and Chemical Modifications of Carbamates
Carbamate compounds undergo various biological and nonbiological modifications, including hydrolysis, oxidation, dealkylation, and conjugation, resulting in diverse products with potential applications in biodegradation, environmental studies, and possibly drug metabolism. Carbaryl, carbofuran, aldicarb, and methomyl are examples of carbamates that are metabolized in animals, plants, and insects through these processes, highlighting the biological significance and potential environmental impact of carbamates (Knaak Jb, 1971).
Synthesis of Carbamate Derivatives
The synthesis of methyl N-phenylcarbamate and dimethyl diphenylmethane dicarbamate showcases the chemical reactivity and versatility of carbamates. These compounds are important precursors for producing isocyanates and diisocyanates, which are crucial in the manufacture of polyurethanes and other polymers, indicating their industrial and pharmaceutical applications (V. Jakuš, E. Bojsová, 1992).
Antimicrobial Activity and Docking Study of Carbamate Derivatives
Novel hybrids of sulfonamide carbamates were synthesized and showed promising antimicrobial activities. This study not only underscores the potential of carbamate derivatives in developing new antimicrobial agents but also highlights the importance of molecular docking studies in understanding the interaction between these compounds and their biological targets, which could be relevant for drug design and discovery (Modather F Hussein, 2018).
Phenylcarbamate Derivatives for Analytical Characterization
The use of phenylcarbamate derivatives for the GC-MS characterization of hydroxyalkanoic acids in bacterial lipopolysaccharides exemplifies the analytical applications of carbamate derivatives. This approach allows for the precise and stable identification of fatty acids, which is crucial in microbiological research and could inform the understanding of bacterial endotoxins and their roles in infections and immunity (R. Hollingsworth, F. Dazzo, 1988).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions, it can be inferred that it may participate in electronically divergent processes with a metal catalyst . Oxidative addition may occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
Based on its potential use in suzuki–miyaura coupling reactions, it can be inferred that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Based on its potential use in suzuki–miyaura coupling reactions, it can be inferred that it may contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level .
Action Environment
It can be inferred that factors such as temperature, ph, and the presence of a suitable metal catalyst may influence its action in suzuki–miyaura coupling reactions .
Eigenschaften
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-25-18(22)20-12-4-6-13(7-5-12)28(23,24)19-11-14(21)15-8-9-17(27-15)16-3-2-10-26-16/h2-10,14,19,21H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCROXZQLULZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
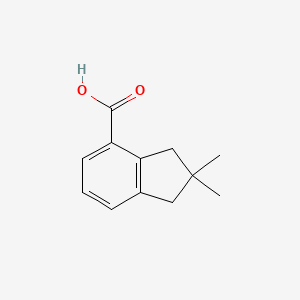
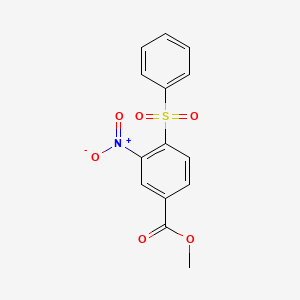
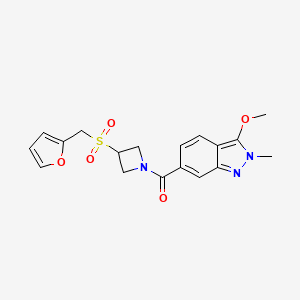
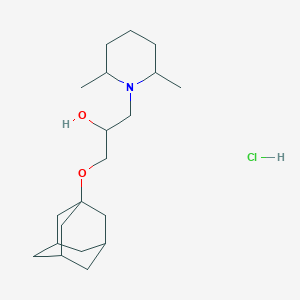
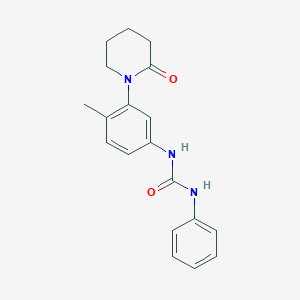
![1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2483827.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)
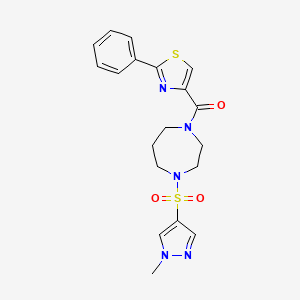
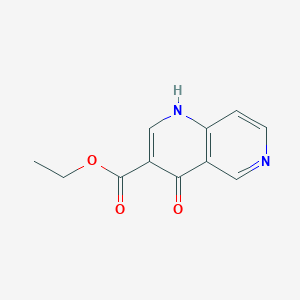
![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)
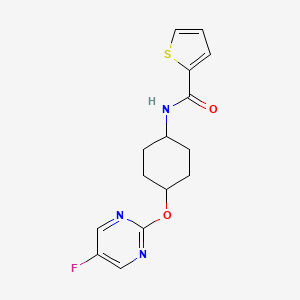
![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)
